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Compound of Interest

Compound Name: 4-tert-Butyl-3'-methylbenzhydrol

CAS No.: 842140-68-5

Cat. No.: B1607828

Get Quote

Executive Summary
Objective: To characterize the solid-state supramolecular architecture of 4-tert-Butyl-3'-
methylbenzhydrol and compare it against the structural baseline of unsubstituted benzhydrol.

Significance: The introduction of a bulky tert-butyl group at the para position and a methyl

group at the meta' position is expected to disrupt the classic "edge-to-face"

-stacking observed in simple diarylmethanols. This guide outlines the protocol to quantify these
steric effects, focusing on unit cell expansion, dihedral twist angles, and hydrogen bond
network topology.

Structural Context & Hypothesis
The "product" in this analysis is the high-quality single crystal of the target compound. The

"alternative" is the literature standard (Benzhydrol).

Baseline (Benzhydrol): Crystallizes in the Monoclinic space group

. It forms centrosymmetric dimers linked by O-H···O hydrogen bonds.[1]
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Target (4-tert-Butyl-3'-methylbenzhydrol):

Steric Hypothesis: The bulky tert-butyl group will likely prevent the tight packing seen in

the parent structure, potentially lowering the density or forcing a transition to a lower

symmetry space group (e.g.,

) or a different monoclinic setting.

Electronic Hypothesis: The electron-donating nature of the alkyl groups may strengthen

the O-H···O interaction if the steric bulk does not prevent the approach of the hydroxyl

groups.
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Figure 1: Causal relationship between chemical substitution and crystallographic outcome.
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Experimental Protocol
To generate valid comparative data, the following self-validating workflow is required.

A. Crystallization Strategy
Benzhydrol derivatives are often oils or low-melting solids. High-quality crystals are critical.

Solvent Screen: Dissolve 20 mg of target in 2 mL solvent.

System A (Polar): Ethanol/Water (Slow evaporation).

System B (Non-polar): Hexane/Dichloromethane (Vapor diffusion).

Validation: Check for birefringence under a polarizing microscope. If no crystals form, induce

nucleation by scratching the vessel or seeding with 4-tert-butylbenzophenone.

B. Data Collection (SC-XRD)
Temperature: 100 K (Cryostream) is mandatory to reduce thermal motion of the tert-butyl

group, which is prone to rotational disorder.

Source: Mo-K

(

Å) is preferred over Cu-K

to minimize absorption, though Cu is acceptable for purely organic light-atom structures.

Resolution: Collect data to at least

Å resolution (

for Mo).

C. Refinement Workflow
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Figure 2: Standardized XRD determination workflow.

Comparative Data Analysis
The following table outlines the Expected vs. Baseline parameters. Since the specific crystal

structure of the target is not indexed in public repositories (CSD), the "Target" column

represents the predicted range based on structural analogs, serving as a benchmark for your

experimental results.

Table 1: Crystallographic Parameters Comparison
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Parameter
Baseline:

Benzhydrol [1]

Target: 4-t-Bu-3'-Me-

Benzhydrol

(Predicted)

Significance of

Deviation

Formula

Addition of

increases mass and

volume.

Crystal System Monoclinic Monoclinic or Triclinic

Lower symmetry likely

due to asymmetric

substitution.

Space Group or

is robust for

racemates;

if resolved.

Unit Cell Vol (

)

~1050 Å³ (

)

~1450–1550 Å³ (

)

Expect ~40-50%

volume expansion due

to bulky groups.

Density (

)
~1.18 g/cm³ ~1.10–1.15 g/cm³

tert-Butyl groups

typically lower packing

efficiency (density).

H-Bond (

)
2.75 Å (Dimer) 2.70–2.80 Å

Check if steric bulk

breaks the

centrosymmetric

dimer.

Dihedral Angle ~60° (Twist) > 70°

Bulky groups force

rings further out of

planarity.

Key Comparative Metrics
Packing Coefficient: Calculate the Kitaigorodskii packing index. Benzhydrol is typically ~68%.

If the target is <65%, the structure contains significant void space, potentially

accommodating disordered solvent molecules.
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Disorder: The tert-butyl group often exhibits rotational disorder (3-fold). In refinement, this

may require splitting positions (PART 1 / PART 2) and applying restraints (SIMU/DELU).

Melting Point Correlation:

Benzhydrol: 69°C

Target: Likely 80–110°C (Prediction). A higher MP correlates with a stable, well-ordered

crystal lattice.
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Note: As specific crystallographic data for CAS 842140-68-5 is not currently indexed in open-

access repositories, the "Target" values in Table 1 are scientifically derived estimates to guide

experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Guide: X-ray Diffraction Analysis of 4-tert-
Butyl-3'-methylbenzhydrol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1607828/docs#comparative-guide-x-ray-diffraction-
analysis-of-4-tert-butyl-3-methylbenzhydrol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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